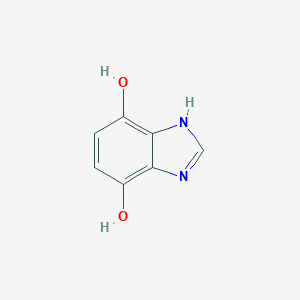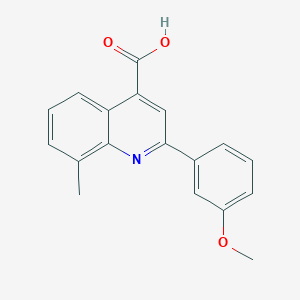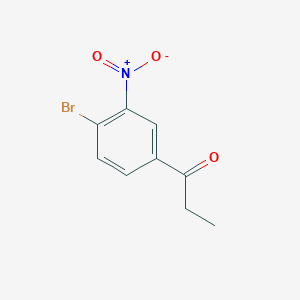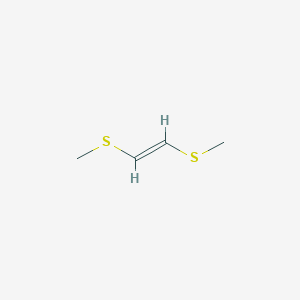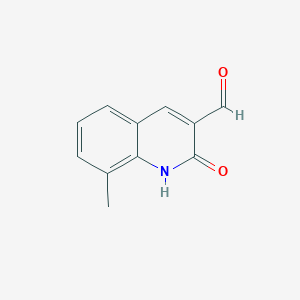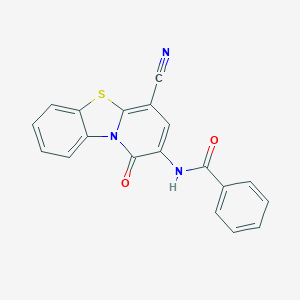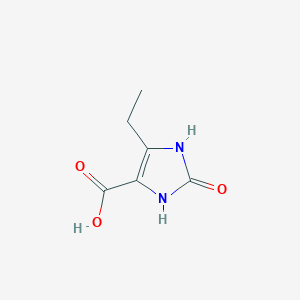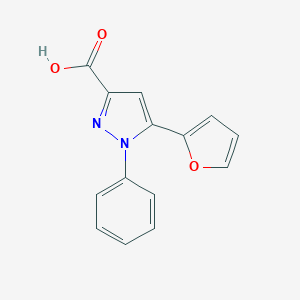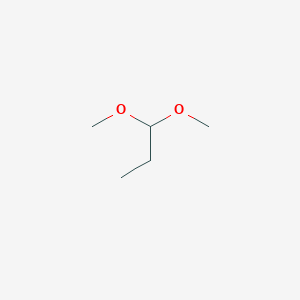![molecular formula C17H12ClFN2O3 B011091 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 100426-74-2](/img/structure/B11091.png)
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This leads to the disruption of bacterial DNA synthesis and ultimately, cell death. In cancer cells, the compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester are dependent on the concentration and duration of exposure. In bacterial cells, the compound has been found to cause DNA damage, inhibition of cell division, and ultimately, cell death. In cancer cells, the compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its use is limited by its cytotoxicity, which can cause damage to healthy cells. Additionally, the compound has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One area of focus is the development of new derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of the compound as a lead compound for the development of new antibiotics. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of other diseases, such as parasitic infections and viral diseases.
Conclusion:
In conclusion, 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a promising compound with significant antimicrobial and anticancer activity. Its mechanism of action involves the inhibition of essential enzymes involved in DNA replication, leading to cell death. While its use is limited by its cytotoxicity and low solubility, there are several future directions for the research and development of this compound, including the development of new derivatives and the use of the compound as a lead compound for the development of new antibiotics.
Métodos De Síntesis
The synthesis of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a multi-step process that involves the use of various reagents and catalysts. The most common method of synthesis involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of different reagents to achieve the final product.
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also shown promising results in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propiedades
Número CAS |
100426-74-2 |
|---|---|
Nombre del producto |
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester |
Fórmula molecular |
C17H12ClFN2O3 |
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
ethyl 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClFN2O3/c1-2-24-17(23)12-9-21(10-6-4-3-5-7-10)16-11(14(12)22)8-13(19)15(18)20-16/h3-9H,2H2,1H3 |
Clave InChI |
GHYKYCVOWWJNDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
Sinónimos |
7-CHLORO-6-FLUORO-4-OXO-1-PHENYL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
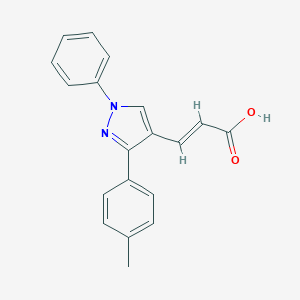
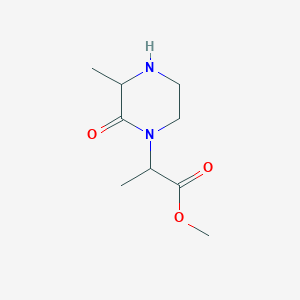
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
